(1R,2R)-2-Neopentylcyclopropan-1-amine
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Overview
Description
(1R,2R)-2-Neopentylcyclopropan-1-amine is a chiral amine compound characterized by a cyclopropane ring substituted with a neopentyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Neopentylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the alkylation of cyclopropane derivatives with neopentyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Neopentylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The neopentyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-2-Neopentylcyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Neopentylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: A chiral dicarboxylic acid with applications in material science and pharmaceuticals.
Uniqueness
(1R,2R)-2-Neopentylcyclopropan-1-amine is unique due to its specific structural features, including the presence of a neopentyl group and a cyclopropane ring. These features confer distinct chemical reactivity and potential for selective interactions in various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H17N |
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Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)5-6-4-7(6)9/h6-7H,4-5,9H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
BHMNIFHNRSGALX-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1N |
Canonical SMILES |
CC(C)(C)CC1CC1N |
Origin of Product |
United States |
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